5-Acetyl-4-amino-1-(4-nitrophenyl)pyrrole-3-carbonitrile
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Description
“5-Acetyl-4-amino-1-(4-nitrophenyl)pyrrole-3-carbonitrile” is a heterocyclic compound . It is a part of the pyrrole family, which is widely known as a biologically active scaffold possessing a diverse nature of activities . The pyrrole ring system is found in many natural products and marketed drugs, known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and many more .
Synthesis Analysis
The synthesis of “5-Acetyl-4-amino-1-(4-nitrophenyl)pyrrole-3-carbonitrile” can be achieved through various methods. One of the synthetic approaches includes the synthesis of pyrrole derivatives and their utilization for the preparation of pyrrolo-pyrimidine derivatives . Another method involves a catalyst-free, one-pot, three-component synthesis via a tandem Knoevengel-cyclo condensation reaction of aromatic aldehydes, malono derivatives, and phenyl hydrazine derivatives in water and ethanol at room temperature .Scientific Research Applications
Solid-State Fluorescence Material
The compound may be used as a solid-state fluorescence material due to its structural similarity to other compounds used in this field. This application is significant in the development of new materials for optical devices and sensors .
Anti-inflammatory and Analgesic Activities
Given its structural relation to indole derivatives, which have shown anti-inflammatory and analgesic activities, this compound could potentially be explored for similar pharmacological properties .
Antiviral Activity
The compound might also be investigated for antiviral activity against a broad range of RNA and DNA viruses, as related indole derivatives have been studied for such purposes .
Pharmaceutical Scaffolding
Due to the relevance of similar compounds in pharmaceutical scaffolding, there’s a possibility that this compound could serve as a building block for creating pharmaceutically interesting scaffolds .
Multicomponent Synthesis Catalyst
It could potentially act as a catalyst in multicomponent synthesis processes to create complex organic molecules, which is a common application for related indole compounds .
properties
IUPAC Name |
5-acetyl-4-amino-1-(4-nitrophenyl)pyrrole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c1-8(18)13-12(15)9(6-14)7-16(13)10-2-4-11(5-3-10)17(19)20/h2-5,7H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUJAHCNBWCWPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CN1C2=CC=C(C=C2)[N+](=O)[O-])C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-4-amino-1-(4-nitrophenyl)pyrrole-3-carbonitrile |
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